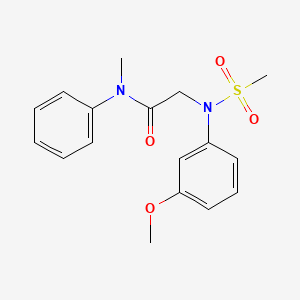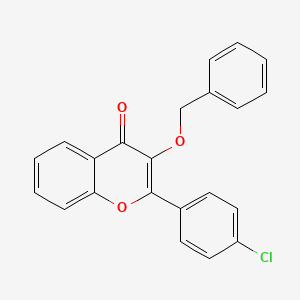![molecular formula C19H25ClN2O2 B4657874 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B4657874.png)
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine
Übersicht
Beschreibung
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to naturally occurring cannabinoids found in the Cannabis plant, such as tetrahydrocannabinol (THC), but has been modified to enhance its potency and selectivity. In
Wissenschaftliche Forschungsanwendungen
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and neurological disorders. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in preclinical studies. Additionally, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been used as a tool compound in the study of the endocannabinoid system, which plays a critical role in regulating various physiological processes.
Wirkmechanismus
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in regulating pain, inflammation, and immune function. By activating these receptors, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine can modulate the release of neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, immunomodulation, and neuroprotection. It has also been shown to have anti-tumor effects in preclinical studies, although further research is needed to determine its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine is its high potency and selectivity for the cannabinoid receptors, which makes it a valuable tool compound for studying the endocannabinoid system. However, its potency also presents a challenge in terms of dosing and toxicity, and careful experimentation is required to avoid potential adverse effects.
Zukünftige Richtungen
There are many potential future directions for the study of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine, including further investigation of its therapeutic potential in various disease states, optimization of its dosing and delivery methods, and development of new synthetic analogs with improved selectivity and potency. Additionally, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine could be used as a tool compound in the study of other receptor systems that are modulated by cannabinoids, such as the transient receptor potential (TRP) channels. Overall, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has the potential to be a valuable therapeutic agent and research tool in the field of cannabinoid pharmacology.
Eigenschaften
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-3-2-10-22(13-14)19(24)16-8-11-21(12-9-16)18(23)15-4-6-17(20)7-5-15/h4-7,14,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKZGQKJKBQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){4-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4657815.png)

![N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4657820.png)
![N-2-pyrimidinyl-4-({[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4657827.png)
![N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4657839.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4657857.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4657879.png)
![2-[5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657882.png)
![5-{2-[2-(4-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657888.png)
![4-({[(5-chloro-2-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4657889.png)